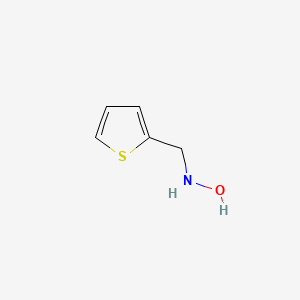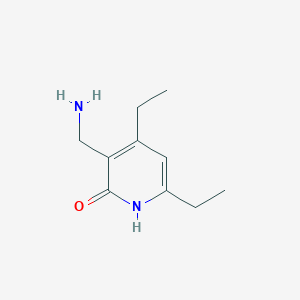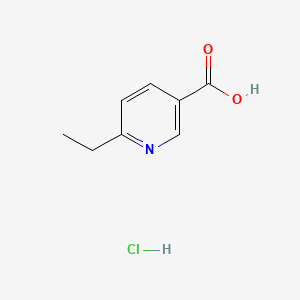
4-(1,3-Thiazol-5-yl)-1,2,3,6-tetrahydropyridinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine moiety. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the formation of the thiazole ring followed by the fusion with the tetrahydropyridine moiety. One common method includes the reaction of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring . The tetrahydropyridine moiety can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the tetrahydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes, receptors, or other proteins . This interaction can lead to various physiological effects, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride apart is its unique combination of the thiazole ring with the tetrahydropyridine moiety, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H12Cl2N2S |
|---|---|
Poids moléculaire |
239.16 g/mol |
Nom IUPAC |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1,5-6,9H,2-4H2;2*1H |
Clé InChI |
HERVSVMDAVXJEY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1C2=CN=CS2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)







![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)



